molecular formula C27H27N3O3 B566172 [2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone CAS No. 335160-53-7

[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone

Cat. No.: B566172
CAS No.: 335160-53-7
M. Wt: 441.531
InChI Key: QGNIEJBBHMMNOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone involves multiple steps, starting with the preparation of the piperidine and indole intermediates. The piperidine ring is typically synthesized through hydrogenation or cyclization reactions . The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

The final step involves the coupling of the piperidine and indole intermediates with the naphthalene group. This is usually achieved through a Friedel-Crafts acylation reaction, where the naphthalene is acylated with the indole-piperidine intermediate in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of [2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to cannabinoid receptors, influencing pain and inflammation pathways . It may also interact with other receptors and enzymes, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone apart is its unique combination of a piperidine ring, an indole moiety, and a naphthalene group. This structural complexity allows it to interact with multiple biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[2-methyl-1-[(1-methylpiperidin-2-yl)methyl]-6-nitroindol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-18-26(27(31)23-12-7-9-19-8-3-4-11-22(19)23)24-14-13-20(30(32)33)16-25(24)29(18)17-21-10-5-6-15-28(21)2/h3-4,7-9,11-14,16,21H,5-6,10,15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNIEJBBHMMNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3CCCCN3C)C=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009967
Record name AM-1221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335160-53-7
Record name [2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335160-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-1221
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-1221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-1221
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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